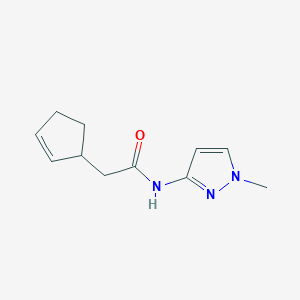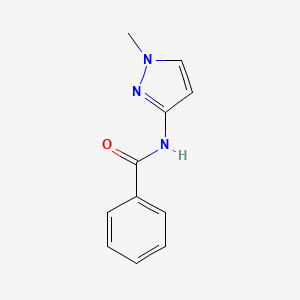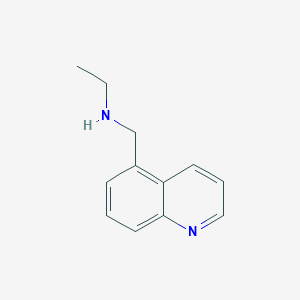![molecular formula C9H11N5 B7457300 N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives, which have been found to possess various biological activities. CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is based on its ability to bind to the ATP-binding site of PKR, which prevents the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways, such as the interferon response and the NF-κB pathway. This compound has also been found to induce autophagy and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. These include the inhibition of PKR activity, the suppression of inflammation, and the induction of apoptosis in cancer cells. This compound has also been found to modulate the expression of various genes involved in cell growth, differentiation, and survival. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its selectivity for PKR, which allows for the specific inhibition of this kinase without affecting other signaling pathways. This compound has also been found to have low toxicity in vitro and in vivo, making it a promising tool for studying various biological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, this compound may have off-target effects on other kinases and signaling pathways, which should be taken into account when interpreting the results of experiments.
Orientations Futures
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has significant potential for future research in various fields, including immunology, oncology, and neurobiology. Some of the future directions for this compound research include:
1. Developing more potent and selective inhibitors of PKR based on the structure of this compound.
2. Investigating the role of PKR in various diseases, such as autoimmune disorders and viral infections.
3. Studying the effects of this compound on other signaling pathways and cellular processes, such as autophagy and senescence.
4. Developing new formulations of this compound that improve its solubility and bioavailability.
5. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound that has significant potential for scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Future research on this compound may lead to the development of new treatments for various diseases and a better understanding of the biological processes involved.
Méthodes De Synthèse
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized using a variety of methods, including the reaction between 3-methyl-1H-pyrazolo[4,3-d]pyrimidine-7-carboxylic acid and cyclopropylamine. This reaction can be carried out using standard organic chemistry techniques, such as refluxing and purification by column chromatography. The purity and yield of this compound can be optimized by modifying the reaction conditions, such as the temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been widely used in scientific research as a tool for studying various biological processes. One of the most significant applications of this compound is its use as a selective inhibitor of protein kinase R (PKR), which is involved in the regulation of the immune response and cell growth. This compound has been found to inhibit PKR activity in vitro and in vivo, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-cyclopropyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-5-7-8(14-13-5)9(11-4-10-7)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMXAARLMLINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)




![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)